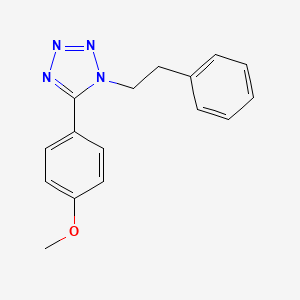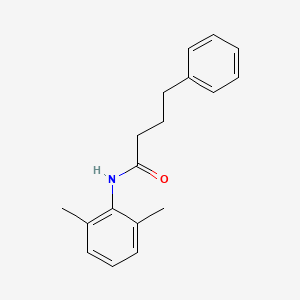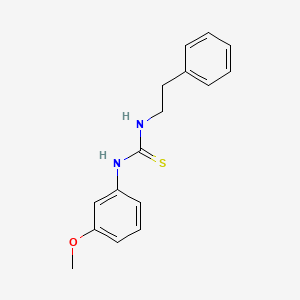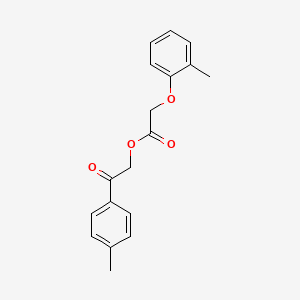
3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation. Additionally, 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to have anti-microbial and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its diverse biological activities. The compound has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of research is the development of new analogs with improved biological activities and reduced toxicity. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore its efficacy in these conditions. Finally, the compound has been found to have anti-microbial properties, and future research may focus on its potential use as an antimicrobial agent.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 5-isobutyl-1,3,4-thiadiazole-2-amine to form 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)prop-2-enamide. Finally, this intermediate is subjected to a Knoevenagel condensation reaction with acetaldehyde to form 3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide.
Scientific Research Applications
3-(2-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has shown promising results in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10(2)9-14-18-19-15(21-14)17-13(20)8-7-11-5-3-4-6-12(11)16/h3-8,10H,9H2,1-2H3,(H,17,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZBSRVXRXFLA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)